REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].[B-](F)(F)(F)[CH:13]=[CH2:14].[K+]>C(O)C>[CH3:11][C:3]1[C:2]([CH:13]=[CH2:14])=[CH:7][CH:6]=[CH:5][C:4]=1[N+:8]([O-:10])=[O:9] |f:1.2|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=C(C(=CC=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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[B-](C=C)(F)(F)F.[K+]
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Name
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TEA
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Quantity
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6.45 mL
|
Type
|
reactant
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Smiles
|
|
Name
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PdCl2(dppf)-CH2Cl2Adduct
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Quantity
|
0.945 g
|
Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was degassed
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Type
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TEMPERATURE
|
Details
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reflux for 3 hrs
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Duration
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3 h
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Type
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ADDITION
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Details
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The reaction was poured into brine
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Type
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EXTRACTION
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Details
|
extracted with ETOAc
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
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then concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a 330 g ISCO Redi-Sep column
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1C=C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |